5-methyl-3-N-[(E)-(4-methylphenyl)methylideneamino]-1,2,4-triazole-3,4-diamine;dihydrochloride
Overview
Description
5-methyl-3-N-[(E)-(4-methylphenyl)methylideneamino]-1,2,4-triazole-3,4-diamine;dihydrochloride is a complex organic compound with potential applications in various fields of scientific research. This compound is characterized by its unique structure, which includes a triazole ring, a methyl group, and a methylideneamino group. The presence of these functional groups contributes to its diverse chemical reactivity and potential biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-methyl-3-N-[(E)-(4-methylphenyl)methylideneamino]-1,2,4-triazole-3,4-diamine typically involves the reaction of 5-methyl-1,2,4-triazole-3,4-diamine with 4-methylbenzaldehyde under specific conditions. The reaction is usually carried out in the presence of a suitable solvent, such as ethanol or methanol, and a catalyst, such as acetic acid. The reaction mixture is heated under reflux for several hours to ensure complete reaction and formation of the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve more efficient and scalable methods. These methods could include the use of continuous flow reactors, which allow for better control of reaction conditions and higher yields. Additionally, the use of automated systems for monitoring and controlling the reaction parameters can further enhance the efficiency and reproducibility of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
5-methyl-3-N-[(E)-(4-methylphenyl)methylideneamino]-1,2,4-triazole-3,4-diamine undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the amino group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles such as halides or amines in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Formation of corresponding oxides or hydroxyl derivatives.
Reduction: Formation of reduced amines or alcohols.
Substitution: Formation of substituted triazole derivatives.
Scientific Research Applications
5-methyl-3-N-[(E)-(4-methylphenyl)methylideneamino]-1,2,4-triazole-3,4-diamine has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly as a lead compound for designing new therapeutic agents.
Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 5-methyl-3-N-[(E)-(4-methylphenyl)methylideneamino]-1,2,4-triazole-3,4-diamine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets may vary depending on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
5-methyl-1,2,4-triazole-3,4-diamine: A precursor in the synthesis of the compound.
4-methylbenzaldehyde: Another precursor used in the synthesis.
1,2,4-triazole derivatives: Compounds with similar triazole rings but different substituents.
Uniqueness
The uniqueness of 5-methyl-3-N-[(E)-(4-methylphenyl)methylideneamino]-1,2,4-triazole-3,4-diamine lies in its specific combination of functional groups, which confer distinct chemical reactivity and potential biological activities. This makes it a valuable compound for various research applications and a promising candidate for further development in different fields.
Properties
IUPAC Name |
5-methyl-3-N-[(E)-(4-methylphenyl)methylideneamino]-1,2,4-triazole-3,4-diamine;dihydrochloride | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14N6.2ClH/c1-8-3-5-10(6-4-8)7-13-15-11-16-14-9(2)17(11)12;;/h3-7H,12H2,1-2H3,(H,15,16);2*1H/b13-7+;; | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KZOLNCQYJHUTGG-JOZOFPPJSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C=NNC2=NN=C(N2N)C.Cl.Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=C(C=C1)/C=N/NC2=NN=C(N2N)C.Cl.Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16Cl2N6 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
303.19 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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